3-Bromo-4-hydroxybenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6BrNO2 |
|---|---|
Molecular Weight |
216.03 g/mol |
IUPAC Name |
3-bromo-4-hydroxybenzamide |
InChI |
InChI=1S/C7H6BrNO2/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3,10H,(H2,9,11) |
InChI Key |
BZCPLVCYTINNNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)Br)O |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 3 Bromo 4 Hydroxybenzamide
Established Synthetic Pathways to 3-Bromo-4-hydroxybenzamide
Traditional synthetic routes to this compound typically follow one of two primary sequences: either bromination of a pre-existing benzamide (B126) or the amidation of a pre-brominated benzoic acid derivative.
The most direct established method involves the electrophilic aromatic substitution on 4-hydroxybenzamide (B152061). The hydroxyl (-OH) and amide (-CONH₂) groups are both activating and ortho-, para-directing. With the para position to the hydroxyl group occupied by the amide, electrophilic attack is directed to the positions ortho to the strongly activating hydroxyl group.
A common approach is the direct bromination of 4-hydroxybenzamide using molecular bromine (Br₂) as the brominating agent. smolecule.com The reaction is often carried out in a suitable solvent, such as glacial acetic acid, which can facilitate the reaction and help control its progression. prepchem.com This method is analogous to the synthesis of similar structures where a hydroxybenzoic acid is brominated. For instance, the synthesis of 3-bromo-4-hydroxybenzoic acid from p-hydroxybenzoic acid involves dissolving the starting material in glacial acetic acid and adding a solution of bromine, followed by refluxing for several hours to achieve a good yield. prepchem.com A significant challenge in this approach is preventing over-bromination, which can lead to the formation of 3,5-dibromo-4-hydroxybenzamide (B1230806) as a byproduct. google.com
| Parameter | Details | Reference |
| Starting Material | 4-Hydroxybenzamide | smolecule.com |
| Brominating Agent | Molecular Bromine (Br₂) | prepchem.com |
| Solvent | Glacial Acetic Acid | prepchem.com |
| Key Challenge | Controlling regioselectivity, avoiding di-substitution | google.com |
This interactive table summarizes a common established bromination strategy.
An alternative and often more controlled strategy involves forming the amide bond after the bromination step. This pathway typically begins with a more readily available starting material, such as 4-hydroxybenzoic acid or its methyl ester.
The synthesis proceeds in the following steps:
Bromination of the Precursor : 4-hydroxybenzoic acid is brominated to yield 3-bromo-4-hydroxybenzoic acid. This reaction is well-documented and can be performed with bromine in glacial acetic acid, yielding the product after recrystallization. prepchem.com A similar method is used for the methyl ester, methyl p-hydroxybenzoate, to produce methyl 3-bromo-4-hydroxybenzoate. google.com
Amide Formation : The resulting 3-bromo-4-hydroxybenzoic acid is then converted into the target amide. Standard organic chemistry techniques for amide bond formation are employed. A common method is to first convert the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting 3-bromo-4-hydroxybenzoyl chloride is then reacted with ammonia (B1221849) or an ammonia equivalent to form the final product, this compound. rsc.org Alternatively, modern peptide coupling reagents can facilitate the direct conversion of the carboxylic acid to the amide. Another route proceeds via 3-bromo-4-hydroxybenzonitrile, which can be synthesized and subsequently converted to the thioamide, an important intermediate for other biologically active compounds. researchgate.net
| Route | Starting Material | Intermediate | Final Step Reagents | Reference |
| Acid to Amide | 4-Hydroxybenzoic Acid | 3-Bromo-4-hydroxybenzoic acid | 1. SOCl₂ 2. Ammonia | prepchem.com, rsc.org |
| Nitrile to Amide | 4-Hydroxybenzonitrile | 3-Bromo-4-hydroxybenzonitrile | Thioamidation reagents | researchgate.net |
This interactive table outlines two distinct amide bond formation routes.
Advanced Synthetic Approaches and Innovations
Recent research has focused on developing more efficient, selective, and environmentally friendly methods for synthesizing this compound and related compounds. These advanced approaches often leverage catalysis and novel reaction conditions.
To overcome the limitations of using stoichiometric amounts of bromine and to improve selectivity, catalytic systems have been developed. These methods offer milder reaction conditions and greater control over the bromination process.
Palladium-Catalyzed Electrochemical Bromination : A notable innovation is the palladium-catalyzed electrochemical C-H bromination of benzamide derivatives. acs.orgresearchgate.net In this system, ammonium (B1175870) bromide (NH₄Br) serves as both the brominating reagent and the electrolyte. The reaction avoids the use of harsh chemical oxidants, relying instead on electrochemistry to drive the transformation, representing a greener alternative. acs.org
Iridium-Catalyzed Halogenation : Iridium complexes, such as [Cp*IrCl₂]₂, have been shown to be effective catalysts for the ortho-halogenation of benzamides using N-halosuccinimides as the halogen source. rsc.org For bromination, N-bromosuccinimide (NBS) is used. While this method often requires higher catalyst loadings and longer reaction times compared to iodination, it provides a powerful tool for directed C-H activation and functionalization. rsc.org
Achieving high regioselectivity—the selective bromination at the C3 position—is paramount. The inherent electronic properties of the 4-hydroxybenzamide scaffold direct bromination to the positions ortho to the powerful electron-donating hydroxyl group. However, advanced methods provide even greater control.
The use of directing groups in catalyzed reactions is a key strategy for ensuring regioselectivity. In palladium- and iridium-catalyzed reactions, the amide group itself can act as a directing group, coordinating to the metal center and guiding the C-H activation and subsequent bromination to the ortho position. researchgate.netrsc.org This directed C-H functionalization ensures that the bromine is introduced at the desired location, minimizing the formation of other isomers. This approach is part of a broader field of research into harnessing transition metal catalysis for precise C-H activation, enabling the construction of complex molecules from simple precursors. acs.orgmdpi.comresearchgate.net
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several of the advanced synthetic approaches align with these principles.
Catalysis : The shift from stoichiometric brominating agents to catalytic systems, such as those using palladium or iridium, significantly reduces chemical waste and improves atom economy. acs.orgrsc.org
Electrosynthesis : The palladium-catalyzed electrochemical method is a prime example of a green innovation, as it replaces chemical oxidants with electricity, a clean reagent. acs.org
Solvent Choice and Reduction : Innovations in synthetic routes sometimes focus on minimizing the use of hazardous solvents. A patented method for preparing the related intermediate, methyl 3-bromo-4-hydroxybenzoate, highlights the use of less solvent, simpler operations, and easier post-reaction workups, making the process more suitable for industrial-scale production. google.com Similarly, methods for preparing the precursor 3-bromo-4-hydroxybenzaldehyde (B1265673) have been developed that allow for the recycling of the filtrate after steaming to remove solvents, thereby improving product yield and reducing waste. google.com
Industrial Scale-Up Considerations and Process Optimization
Transitioning from laboratory-scale synthesis to industrial production presents numerous challenges, including reaction control, safety, and cost-effectiveness. The following subsections detail key considerations for the large-scale manufacturing of this compound.
Continuous Flow Reactor Applications
Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for many chemical syntheses, offering enhanced safety, efficiency, and control. researchgate.netncl.res.in In the context of producing bromo-hydroxybenzoic acid derivatives, continuous flow reactors provide precise control over reaction parameters such as temperature and residence time, which is crucial for minimizing side reactions and improving product selectivity. ncl.res.in
For reactions like bromination, which are often highly exothermic, the high surface-area-to-volume ratio in microreactors or flow reactors facilitates rapid heat dissipation, preventing thermal runaways and the formation of impurities. ncl.res.in Reactants are continuously fed into the reactor, and the product is collected downstream, allowing for a steady-state operation that can significantly increase throughput compared to batch methods. researchgate.net The use of a fixed-bed catalyst within the flow system can also simplify purification processes by retaining the catalyst, allowing for its continuous reuse. researchgate.net
Table 1: Comparison of Batch vs. Continuous Flow Synthesis
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Heat Transfer | Limited, risk of hot spots | Excellent, high surface-area-to-volume ratio |
| Safety | Higher risk with exothermic reactions | Enhanced safety, better temperature control |
| Scalability | Complex, requires larger vessels | Simpler, numbering-up of reactors |
| Process Control | Difficult to maintain homogeneity | Precise control over reaction parameters |
| Yield & Selectivity | Often lower due to side reactions | Generally higher and more consistent |
Efficiency and Yield Enhancement Strategies
Several strategies can be employed to enhance the efficiency and yield of this compound synthesis. One key approach involves the protection of the hydroxyl group of the starting material, p-hydroxybenzaldehyde, as an acetal (B89532) before the bromination step. guidechem.com This strategy prevents the formation of the dibromo by-product, 3,5-dibromo-4-hydroxybenzaldehyde, leading to a monobromo product yield of up to 98%. guidechem.com Subsequent hydrolysis of the acetal provides high-purity 3-bromo-4-hydroxybenzaldehyde. guidechem.com
Another method to improve yield is the use of N-Bromosuccinimide (NBS) in dimethylformamide (DMF), which can achieve a yield of 82% with a catalyst like FeCl₃. The use of ultrasound has also been shown to accelerate reactions and improve yields in various organic syntheses. dokumen.pub
Table 2: Yield Comparison of Different Synthetic Methods
| Method | Starting Material | Key Reagents | Reported Yield | Reference |
| Bromination in Acetic Acid | 2-hydroxybenzamide | Bromine, Sulfuric Acid | 70-85% (crude) | |
| Catalytic Bromination | 2-hydroxybenzamide | N-Bromosuccinimide, FeCl₃ | 82% | |
| Acetal Protection Method | p-hydroxybenzyl acetal | Bromine | >98% (monobromo product) | guidechem.com |
Solvent and Reagent Selection for Sustainable Production
The choice of solvents and reagents plays a crucial role in the sustainability and environmental impact of the manufacturing process. For the synthesis of this compound, various solvents have been investigated. While chloroform (B151607) has been reported to give a high yield of 94.5% in the bromination of p-hydroxybenzaldehyde, its use is often restricted due to environmental and safety concerns. guidechem.com
More sustainable alternatives include polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can enhance reactivity in certain reactions. The use of water as a solvent, particularly in conjunction with a bromide/bromate couple, presents an environmentally friendly option for the bromination of aromatic compounds. cambridgescholars.com
Regarding reagents, N-Bromosuccinimide (NBS) is considered a milder and more selective brominating agent compared to liquid bromine, reducing the formation of by-products. cambridgescholars.com The development of processes that utilize catalysts, such as iron(III) bromide or aluminum bromide, can also contribute to sustainability by enabling reactions to proceed under milder conditions and with higher atom economy.
Chemical Reactivity and Transformation Studies of 3 Bromo 4 Hydroxybenzamide
Reactions Involving the Bromine Moiety
The bromine atom on the aromatic ring of 3-Bromo-4-hydroxybenzamide is a key site for various chemical transformations, enabling the synthesis of a diverse range of derivatives. Its reactivity is influenced by the presence of the hydroxyl and amide groups, which can direct and modulate the outcomes of substitution, coupling, and reduction reactions.
The bromine atom in this compound and related brominated phenols can be displaced by nucleophiles. smolecule.comevitachem.com This type of reaction allows for the introduction of various functional groups onto the aromatic ring. For instance, in a related compound, ethyl 3-bromo-4-isopropoxybenzoate, the bromine atom can be substituted by a methoxy (B1213986) group using sodium methoxide (B1231860) in methanol. While specific examples for this compound are not detailed in the provided results, the general reactivity pattern of brominated aromatic compounds suggests that it would undergo similar nucleophilic aromatic substitution reactions. smolecule.comevitachem.com
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound makes it a suitable substrate for such transformations. The Ullmann condensation, a copper-catalyzed reaction, is frequently used for the arylation of nucleophiles like amines and alcohols. acs.orgscribd.com Modern protocols often employ ligands to improve reaction efficiency and selectivity, allowing for the coupling of aryl halides with a wide range of partners under milder conditions. acs.orgscribd.comresearchgate.net
The Heck reaction, another important cross-coupling method, typically involves a palladium catalyst to couple aryl halides with alkenes. While direct examples with this compound are not provided, the general applicability of these reactions to aryl bromides is well-established. sit.edu.cn Similarly, the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a versatile method for creating biaryl structures. rsc.org These reactions highlight the potential of this compound as a building block in the synthesis of more complex molecules. acs.org
A summary of relevant cross-coupling reactions for aryl bromides is presented below:
| Reaction Type | Catalyst/Reagents | Description | Potential Application to this compound |
| Ullmann Coupling | Copper (e.g., CuI), Base (e.g., K₃PO₄, K₂CO₃), Ligand (optional) | Forms C-N or C-O bonds by coupling an aryl halide with an amine or alcohol. acs.orgscribd.com | Arylation of the amide or hydroxyl group, or coupling with other nucleophiles. |
| Suzuki-Miyaura Coupling | Palladium catalyst, Base, Boronic acid/ester | Forms C-C bonds by coupling an aryl halide with an organoboron compound. rsc.org | Synthesis of biphenyl (B1667301) derivatives. |
| Heck Reaction | Palladium catalyst, Base, Alkene | Forms a new C-C bond by coupling an aryl halide with an alkene. sit.edu.cn | Introduction of alkenyl substituents. |
The removal of the bromine atom, or reductive debromination, is another significant transformation pathway. This can be achieved through chemical or biological means. In a biological context, certain microorganisms can utilize brominated aromatic compounds as electron acceptors for growth, leading to the cleavage of the carbon-halogen bond. nih.gov For example, Desulfitobacterium chlororespirans has been shown to reductively debrominate bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile) to 4-cyanophenol. nih.gov Similarly, the enzyme NpRdhA, a reductive dehalogenase from a marine bacterium, can convert 3,5-dibromo-4-hydroxybenzoic acid to 3-bromo-4-hydroxybenzoic acid. ebi.ac.ukresearchgate.net These biological systems highlight enzymatic pathways for dehalogenation. biorxiv.orgnih.gov
Chemically, reductive debromination can be a side reaction in other transformations, such as cross-coupling reactions, where the starting halide is reduced to a hydrocarbon. sit.edu.cn The specific conditions for the targeted reductive debromination of this compound would likely involve a reducing agent and a catalyst.
Reactions at the Hydroxyl Group
The phenolic hydroxyl group of this compound is another reactive site, participating in reactions such as alkylation, acylation, and oxidation.
O-alkylation involves the formation of an ether linkage by reacting the hydroxyl group with an alkylating agent. For instance, 3-bromo-5-methoxy-4-hydroxybenzoic acid can be alkylated with 4-fluorobenzyl bromide in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) to yield the corresponding ether. A similar strategy could be applied to this compound. The synthesis of N-benzyl-4-bromo-3-methoxyaniline was achieved by reacting 4-bromo-3-methoxyaniline (B105682) with (bromomethyl)benzene using K₂CO₃ in DMF. jst.go.jp
O-acylation results in the formation of an ester. This can be achieved by reacting the hydroxyl group with an acyl chloride or an acid anhydride. vulcanchem.comgoogle.com These reactions provide a straightforward method for introducing various acyl groups, thereby modifying the properties of the parent molecule.
The table below summarizes typical conditions for these reactions based on related compounds:
| Reaction Type | Reagents | Product Type | Reference Example |
| O-Alkylation | Alkyl halide (e.g., 4-fluorobenzyl bromide), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Ether | Alkylation of 3-bromo-5-methoxy-4-hydroxybenzoic acid. |
| O-Acylation | Acyl chloride or acid anhydride | Ester | General acylation of hydroxyl groups. vulcanchem.comgoogle.com |
The oxidation of the phenolic hydroxyl group in this compound can lead to various products, depending on the oxidizing agent and reaction conditions. Oxidation of similar phenolic compounds can result in the formation of quinones or lead to the cleavage of the aromatic ring. For example, the oxidation of 3-methoxy-4-hydroxybenzyl alcohol can yield vanillin (B372448), 3-methoxy-4-hydroxybenzoic acid, and 2-methoxybenzoquinone. researchgate.net In another instance, the oxidation of 2-bromo-4-(hydroxymethyl)phenol (B1266160) in the presence of a cobalt catalyst and oxygen produced 3-bromo-4-hydroxybenzaldehyde (B1265673). rsc.org The characterization of these oxidation products would typically involve spectroscopic methods such as NMR and mass spectrometry to confirm their structures. rsc.org
Amide Group Transformations
The amide functionality of this compound is a key site for chemical modifications, including hydrolysis, N-substitution, and reduction.
Hydrolysis Pathways
Hydrolysis of the amide group in this compound leads to the formation of 3-bromo-4-hydroxybenzoic acid. This reaction can be achieved under aqueous basic conditions. For instance, treatment with aqueous sodium hydroxide (B78521) followed by acidification can effectively convert the amide to the corresponding carboxylic acid. jst.go.jp This transformation is a fundamental step in modifying the carboxyl group or for synthesizing other derivatives from the resulting benzoic acid.
A related process is the hydrolysis of the methyl ester of 3-bromo-4-hydroxybenzoic acid, which can be achieved with high efficiency. The use of lithium hydroxide in a mixture of tetrahydrofuran (B95107) and water is an effective method for this hydrolysis.
Table 1: Hydrolysis of this compound and its Ester Derivative
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| This compound | 1. NaOH (aq) 2. HCl | 3-Bromo-4-hydroxybenzoic acid | jst.go.jp |
| Methyl 3-bromo-4-hydroxybenzoate | LiOH, THF/H₂O | 3-Bromo-4-hydroxybenzoic acid |
N-Substitution Reactions
The nitrogen atom of the amide group can undergo substitution reactions, allowing for the introduction of various alkyl or aryl groups. These N-substitution reactions are crucial for creating a diverse library of compounds with potentially altered biological activities. The reaction typically involves the deprotonation of the amide nitrogen followed by reaction with an electrophile.
For instance, N-alkylation can be performed to introduce substituents. While specific examples for this compound are not detailed in the provided results, general methods for N-alkylation of similar benzamides often employ a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF), followed by the addition of an alkyl halide. evitachem.comjuniperpublishers.com
Reduction of the Amide Functionality
The amide group of this compound can be reduced to an amine, yielding (3-bromo-4-hydroxyphenyl)methanamine. A powerful reducing agent such as lithium aluminum hydride (LAH) in an ether solvent is typically used for this transformation. google.comgoogleapis.comacs.org The reaction involves the dropwise addition of a solution of the amide to a suspension of LAH in ether, followed by heating under reflux. google.comgoogleapis.com This reduction provides a pathway to benzylic amines, which are important intermediates in organic synthesis.
Table 2: Reduction of this compound
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| This compound | Lithium aluminum hydride (LAH), Ether | (3-bromo-4-hydroxyphenyl)methanamine | google.comgoogleapis.com |
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group, which directs incoming electrophiles to the ortho and para positions. However, the existing substituents, particularly the bromine atom, influence the position of further substitution. The hydroxyl group is a stronger activating group than the bromine is a deactivating group, thus the positions ortho to the hydroxyl group (C2 and C6) are the most nucleophilic.
Common electrophilic aromatic substitution reactions include nitration and halogenation. For example, nitration of similar phenolic compounds is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. evitachem.com In the case of 3-bromo-4-hydroxybenzoic acid, nitration introduces a nitro group at the 5-position. Halogenation, such as bromination, can also occur. For instance, the bromination of N-(4-chlorophenyl)-2-hydroxybenzamide with bromine in acetic acid introduces bromine atoms at the 3 and 5 positions. smolecule.com
The directing effects of the substituents are crucial. The hydroxyl group directs ortho and para. Since the para position is blocked by the bromo group, substitution is directed to the positions ortho to the hydroxyl group. The amide group is a deactivating group and a meta-director. The bromine atom is a deactivating, ortho-para director. The interplay of these directing effects will determine the final position of the incoming electrophile.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a primary method for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for 3-Bromo-4-hydroxybenzamide are not widely published, a theoretical analysis based on its structure allows for the prediction of its spectral features.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to its aromatic, amide, and hydroxyl protons. The substitution pattern on the benzene (B151609) ring—a hydroxyl group at C4, a bromine atom at C3, and a carboxamide group at C1—dictates the chemical shifts and coupling patterns of the three aromatic protons.
Aromatic Protons: The proton at the C2 position (H-2) is anticipated to appear as a doublet at the most downfield position of the aromatic region due to the deshielding effects of the adjacent bromine and carboxamide groups. The proton at C5 (H-5) would likely appear as a doublet, shifted upfield relative to H-2. The proton at C6 (H-6) is expected to be a doublet of doublets, showing coupling to both H-2 and H-5.
Amide and Hydroxyl Protons: The two amide protons (-NH₂) are expected to present as two separate broad singlets, as rotation around the C-N bond is often restricted. Their chemical shift can vary depending on the solvent and concentration. The phenolic hydroxyl proton (-OH) would also typically appear as a broad singlet.
The ¹³C NMR spectrum provides information on the carbon skeleton. The seven carbon atoms of this compound would each produce a unique signal.
Carbonyl Carbon: The carbon of the amide group (C=O) is expected to have the most downfield chemical shift.
Aromatic Carbons: The carbon attached to the hydroxyl group (C4) would be shifted significantly downfield. The carbon bearing the bromine atom (C3) would show a characteristic upfield shift compared to an unsubstituted carbon due to the heavy atom effect. The remaining aromatic carbons (C1, C2, C5, C6) would have shifts influenced by the electronic effects of the substituents.
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Assignment | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|---|
| H-2 | 7.9 - 8.2 | Doublet (d) | C=O | 168 - 172 |
| H-5 | 7.0 - 7.2 | Doublet (d) | C4 | 155 - 160 |
| H-6 | 7.6 - 7.8 | Doublet of Doublets (dd) | C1 | 130 - 135 |
| -OH | 9.0 - 11.0 | Broad Singlet (br s) | C6 | 128 - 132 |
| -NH₂ | 7.0 - 8.0 | Two Broad Singlets (br s) | C2 | 125 - 130 |
| C5 | 115 - 120 |
Note: Predicted values are estimates and can vary based on solvent and experimental conditions.
To confirm the assignments from one-dimensional NMR, two-dimensional (2D) NMR techniques would be employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be crucial for confirming the connectivity of the aromatic protons. It would show a cross-peak between H-5 and H-6, confirming their adjacent positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link H-2 to C-2, H-5 to C-5, and H-6 to C-6.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. For instance, the amide protons would show correlations to the carbonyl carbon (C=O) and C-1, while the aromatic proton H-2 would show correlations to C-1, C-3, and the carbonyl carbon, solidifying the entire molecular structure.
Solid-state NMR (ssNMR) would be a valuable tool for characterizing this compound in its crystalline form. This technique can provide insights into molecular packing, hydrogen bonding networks, and the presence of different polymorphic forms. Specifically, ssNMR could be used to study the intermolecular hydrogen bonds formed by the amide (-NH₂) and hydroxyl (-OH) groups, which are critical in defining the crystal lattice and physical properties of the compound.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound would exhibit several characteristic absorption bands that confirm the presence of its key functional groups.
O-H and N-H Stretching: A broad band is expected in the region of 3400-3200 cm⁻¹ corresponding to the stretching vibration of the phenolic O-H group. The N-H stretching vibrations of the primary amide group are anticipated to appear as two distinct sharp peaks around 3350 and 3180 cm⁻¹.
C=O Stretching (Amide I): A strong, sharp absorption band, known as the Amide I band, is expected between 1680 and 1640 cm⁻¹. This band is primarily due to the C=O stretching vibration and is a hallmark of the amide functional group.
N-H Bending (Amide II): The Amide II band, resulting from N-H bending coupled with C-N stretching, would appear around 1640-1600 cm⁻¹.
Aromatic and Other Vibrations: Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. The C-O stretching of the phenol (B47542) and the C-N stretching of the amide would appear in the fingerprint region (1300-1200 cm⁻¹), while the C-Br stretch would be found at lower wavenumbers, typically below 700 cm⁻¹.
Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Phenolic O-H Stretch | 3400 - 3200 | Strong, Broad |
| Amide N-H Stretch | ~3350 and ~3180 | Medium-Strong, Sharp |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Amide I (C=O Stretch) | 1680 - 1640 | Strong |
| Amide II (N-H Bend) | 1640 - 1600 | Medium-Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
| C-O Stretch (Phenol) | 1280 - 1200 | Strong |
Raman spectroscopy provides complementary information to FT-IR. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability.
Normal Raman: In a normal Raman spectrum of this compound, the symmetric vibrations of the aromatic ring would be expected to produce strong signals. The C-Br stretching vibration would also likely be prominent. Vibrations involving the C=O and N-H groups would be present but might be weaker compared to their intensity in the IR spectrum.
Surface-Enhanced Raman Scattering (SERS): SERS analysis involves adsorbing the molecule onto a nanostructured metal surface (typically silver or gold) to achieve massive signal enhancement. A SERS study of this compound could provide information on the molecule's orientation upon adsorption. For example, if the molecule adsorbs via the amide or hydroxyl groups, the vibrations associated with these groups would be selectively enhanced, offering clues about the interaction between the molecule and the metal surface.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound, the molecular formula is C₇H₆BrNO₂. The theoretical exact mass, calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O), is 214.95819 Da. nih.gov
HRMS analysis measures the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. An experimental HRMS result that matches the theoretical value of 214.95819 Da provides unambiguous confirmation of the compound's elemental formula, distinguishing it from other potential compounds with the same nominal mass. This precision is fundamental for structural elucidation and purity assessment.
In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When subjected to ionization (e.g., Electron Ionization - EI), the this compound molecule fragments in a predictable manner, offering clues to its connectivity.
A key feature in the mass spectrum is the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, at m/z 214 and 216 respectively. This is the characteristic isotopic signature of a molecule containing one bromine atom, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes being approximately 1:1. miamioh.edu
The fragmentation pathways can be deduced from the functional groups present:
Loss of the amino group: Cleavage can occur to lose ·NH₂ (mass 17), although loss of the entire amide function is more common.
Loss of the amide group: A significant fragmentation pathway involves the cleavage of the C-C bond between the aromatic ring and the carbonyl group, or the loss of the entire carbamoyl (B1232498) group (·CONH₂, mass 44).
Loss of carbon monoxide: Following initial fragmentation, the resulting ion can lose a neutral molecule of carbon monoxide (CO, mass 28). libretexts.org
Loss of bromine: Cleavage of the C-Br bond results in the loss of a bromine radical (·Br, mass 79 or 81), leading to a fragment ion at m/z 135.
Table 2: Plausible Mass Fragments of this compound
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Identity of Fragment | Plausible Neutral Loss |
| 215 | 217 | [M+H]⁺ (in ESI/CI) | - |
| 214 | 216 | [C₇H₆BrNO₂]⁺ (Molecular Ion) | - |
| 198 | 200 | [C₇H₅BrO]⁺ | ·NH₂ |
| 170 | 172 | [C₆H₅BrO]⁺ | CO + NH₂ |
| 136 | 136 | [C₇H₆NO₂]⁺ | ·Br |
| 92 | 92 | [C₆H₄O]⁺ | Br + CO + NH |
Note: The fragmentation pattern is predictive, based on common fragmentation rules for aromatic amides and halides. miamioh.edulibretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light that causes electronic transitions from the ground state to an excited state. libretexts.org The absorption of UV or visible light promotes an electron from a Highest Occupied Molecular Orbital (HOMO) to a Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgresearchgate.net
The structure of this compound contains several chromophores—the substituted benzene ring and the carbonyl group—which are responsible for its UV absorption. The presence of non-bonding (n) electrons on the oxygen and nitrogen atoms, as well as pi (π) electrons in the aromatic ring and carbonyl double bond, allows for specific types of electronic transitions: uzh.chyoutube.com
π → π* transitions: These high-intensity absorptions arise from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of the conjugated system formed by the benzene ring and the carbonyl group. libretexts.org
n → π* transitions: These lower-intensity absorptions occur when a non-bonding electron from the oxygen of the carbonyl or hydroxyl group, or the nitrogen of the amide group, is promoted to a π* anti-bonding orbital. uzh.ch
For substituted benzamides, the spectrum typically shows strong absorption bands corresponding to these transitions. The exact absorption maxima (λ_max) depend on the electronic effects of the substituents (–Br, –OH, –CONH₂) on the aromatic ring.
The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of this compound, a phenomenon known as solvatochromism. nih.gov The effect of the solvent depends on how it interacts with the ground and excited states of the molecule.
Hypsochromic Shift (Blue Shift): The n → π* transitions are particularly sensitive to solvent effects. In polar, protic solvents (like ethanol (B145695) or water), hydrogen bonding can occur with the non-bonding electrons of the carbonyl and hydroxyl groups. This stabilizes the ground state more than the excited state, increasing the energy gap for the transition. nih.gov The result is a shift of the absorption maximum to a shorter wavelength (a blue shift).
Bathochromic Shift (Red Shift): The π → π* transitions are generally affected differently. The excited state of a π → π* transition is often more polar than the ground state. Therefore, polar solvents will stabilize the excited state more than the ground state, decreasing the energy gap for the transition. nih.gov This leads to a shift of the absorption maximum to a longer wavelength (a red shift). mdpi.com
Consequently, changing the solvent from non-polar (e.g., hexane) to polar (e.g., ethanol) would be expected to cause a blue shift in the n → π* absorption band and a red shift in the π → π* absorption band of this compound. nih.govnih.gov
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are essential for predicting the electronic properties and reactivity of molecules.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
No published studies were found that specifically apply Density Functional Theory (DFT) to analyze the electronic structure and reactivity of 3-Bromo-4-hydroxybenzamide. DFT is a powerful computational method used to investigate the electron density of a molecule, from which numerous properties can be derived.
HOMO-LUMO Analysis and Energy Gap Determination
There is no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding energy gap for this compound. This analysis is crucial for understanding a molecule's chemical reactivity and its ability to participate in electronic transitions.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Information regarding the Molecular Electrostatic Potential (MEP) map of this compound is not present in the scientific literature. MEP maps are vital for identifying the electrophilic and nucleophilic sites within a molecule, thereby predicting its interaction with other chemical species.
Fukui Functions and Local Reactivity Descriptors
No research detailing the calculation of Fukui functions or other local reactivity descriptors for this compound could be identified. These descriptors are used to pinpoint the specific atoms within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are employed to study the conformational landscape and stability of a molecule over time.
Conformational Analysis and Stability
There are no available reports on molecular dynamics simulations performed on this compound to assess its conformational possibilities and relative stability.
Theoretical Spectroscopic Predictions
Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules. By calculating spectra theoretically, assignments of experimental data can be confirmed, and a deeper understanding of the electronic and vibrational structure of the molecule can be achieved.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The chemical shifts observed in NMR spectra are highly sensitive to the electronic environment of the nuclei. Quantum mechanical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, have become a standard tool for predicting ¹H and ¹³C NMR chemical shifts. nih.gov These calculations can help in the assignment of complex spectra and in the verification of proposed structures.
While specific DFT calculations of the NMR chemical shifts for this compound were not found in the available literature, studies on similar benzamide (B126) and bromo-aromatic compounds demonstrate the utility of this approach. nih.govresearchgate.net For instance, the theoretical prediction of chemical shifts for compounds like 3,4-dimethylbenzamide (B1294666) and 3,4,5-trihydroxybenzamide (B1580935) has shown good agreement with experimental data. nih.gov The accuracy of these predictions depends on the choice of the functional and basis set.
Below is a table of experimental ¹H NMR data for a closely related compound, 3-bromo-4-isobutoxy benzonitrile (B105546), which is a derivative of a precursor to compounds similar in structure to this compound.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| δ 0.99-1.00 | 0.99-1.00 | d | 6.5 | researchgate.net |
| δ 2.02-2.08 | 2.02-2.08 | m | researchgate.net | |
| δ 3.83-3.86 | 3.83-3.86 | d | 5.8 | researchgate.net |
| δ 7.20-7.22 | 7.20-7.22 | d | 8.6 | researchgate.net |
| δ 7.9-8.1 | 7.9-8.1 | dd | 8.6 | researchgate.net |
| δ 8.2 | 8.2 | s | researchgate.net |
This table presents experimental ¹H NMR data for 3-bromo-4-isobutoxy benzonitrile as reported in the literature. researchgate.net
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are widely used to compute the harmonic vibrational frequencies, which, after appropriate scaling, can be compared with experimental data to provide a detailed assignment of the observed spectral bands. researchgate.netresearchgate.net
Theoretical vibrational analysis has been conducted for numerous related compounds, such as 3'-bromopropiophenone (B130256) and 4-bromo-3-(methoxymethoxy) benzoic acid, using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p). researchgate.net These studies show that the calculated frequencies are generally in good agreement with the experimental values, aiding in the definitive assignment of vibrational modes, including stretching, bending, and torsional motions of the functional groups.
A representative table of calculated and experimental vibrational frequencies for a similar molecule, 4-bromo-3-hydroxybenzaldehyde, illustrates the typical results of such an analysis.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| O-H Stretch | 3281 | - | mdpi.com |
| C-H Aromatic Stretch | 3064 | - | mdpi.com |
| C=O Stretch | 1684 | - | mdpi.com |
This table shows key experimental FT-IR frequencies for the related compound 4-bromo-3-hydroxybenzaldehyde. mdpi.com Calculated values for this compound are not available in the searched literature.
The electronic absorption properties of a molecule, which are observed via UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, providing the theoretical absorption wavelengths (λmax) and oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net
TD-DFT studies on related bromo-hydroxy aromatic compounds, such as 5-Bromo-2-Hydroxybenzaldehyde, have demonstrated the effectiveness of this approach. researchgate.net Calculations are typically performed using a functional like B3LYP and a suitable basis set, often including a solvent model to simulate experimental conditions. researchgate.netresearchgate.net These theoretical spectra allow for the assignment of the observed absorption bands to specific electronic transitions, such as π → π* and n → π* transitions, and provide insight into the molecular orbitals involved (e.g., HOMO and LUMO).
The following table presents TD-DFT calculated data for 5-Bromo-2-Hydroxybenzaldehyde in chloroform (B151607), which serves as an illustrative example of the kind of information that can be obtained for this compound with similar computational methods.
| Calculated λ (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Transition Assignment | Reference |
|---|---|---|---|---|
| 343 | 3.61 | 0.0001 | H-1→L | researchgate.net |
| 327.66 | 3.7839 | 0.0856 | H→L | researchgate.net |
| 248.39 | 4.9915 | 0.1773 | H-2→L | researchgate.net |
| 244.15 | 5.0782 | 0.00 | H→L+2 | researchgate.net |
| 227.91 | 5.4401 | 0.1811 | H-4→L | researchgate.net |
| 223.16 | 5.5559 | 0.2868 | H→L+1 | researchgate.net |
This table displays theoretical UV-Vis spectral data for the related compound 5-Bromo-2-Hydroxybenzaldehyde, calculated using TD-DFT in chloroform. researchgate.net H and L refer to HOMO and LUMO, respectively.
Crystal Structure Prediction and Analysis
Understanding the three-dimensional arrangement of molecules in a solid-state crystal lattice is fundamental to materials science and drug development. While experimental techniques like X-ray diffraction are the definitive methods for determining crystal structures, computational methods for crystal structure prediction (CSP) are emerging as valuable tools. CSP algorithms search for the most stable crystal packing arrangements based on the molecule's structure and intermolecular interaction potentials.
Although an experimental or predicted crystal structure for this compound was not identified in the searched literature, studies on analogous molecules, such as N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide, provide insights into the types of intermolecular interactions that are likely to govern the crystal packing of this compound. These interactions would include hydrogen bonding involving the amide and hydroxyl groups, as well as halogen bonding and π-π stacking interactions. The determination of the crystal structure is crucial for understanding its physical properties, such as melting point and solubility, and for rational drug design.
Crystallographic Studies of 3 Bromo 4 Hydroxybenzamide and Its Derivatives
Single-Crystal X-ray Diffraction Analysis
The molecular geometry of benzamide (B126) derivatives is characterized by the planarity of the benzene (B151609) ring and the amide group. The specific bond lengths and angles are influenced by the nature and position of the substituents on the aromatic ring. For instance, in the related compound, N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide, the C-Br bond length was determined to be 1.882(3) Å. researchgate.net In another related structure, 4-bromo-3-hydroxybenzaldehyde, an isomer of the aldehyde precursor to 3-Bromo-4-hydroxybenzamide, crystallographic analysis confirmed the positions of the bromine and hydroxyl groups on the benzene ring. google.com
For a hypothetical molecule of this compound, one would expect the C-Br bond length to be in a similar range. The C-N bond of the amide group would exhibit partial double bond character, resulting in a shorter bond length than a typical C-N single bond. The presence of the hydroxyl and amide groups, both capable of hydrogen bonding, would significantly influence the planarity of the molecule with respect to the benzene ring.
Table 1: Predicted and Representative Bond Parameters for Brominated Benzamide Derivatives (Note: As experimental data for the title compound is unavailable, this table presents predicted values and data from closely related structures for illustrative purposes.)
| Parameter | Expected/Representative Value | Source/Comment |
| C-Br Bond Length | ~1.88 - 1.91 Å | Based on related brominated aromatic compounds. researchgate.net |
| C=O Bond Length | ~1.23 - 1.25 Å | Typical for amide carbonyls. |
| C-N Bond Length | ~1.32 - 1.34 Å | Indicative of partial double bond character in amides. |
| C-O (hydroxyl) Bond Length | ~1.35 - 1.37 Å | Typical for phenolic hydroxyl groups. |
| Dihedral Angle (Benzene-Amide) | Variable | Highly dependent on crystal packing forces and intermolecular interactions. |
The supramolecular assembly of benzamide derivatives in the solid state is governed by a variety of non-covalent interactions. Hydrogen bonding is typically the most dominant of these, with the amide and hydroxyl groups acting as both donors and acceptors.
In the case of this compound, strong hydrogen bonds are expected to form between the amide protons (N-H) and the carbonyl oxygen (C=O) of neighboring molecules, often leading to the formation of characteristic dimeric or catemeric motifs. Furthermore, the phenolic hydroxyl group (O-H) can participate in hydrogen bonding with either the amide oxygen or the bromine atom of an adjacent molecule.
Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, may also play a role in the crystal packing of this compound. The bromine atom could interact with nucleophilic sites such as the carbonyl oxygen or the hydroxyl oxygen of a neighboring molecule.
Polymorphism and Co-crystallization Investigations
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties. Studies on related benzamides have revealed the existence of conformational polymorphs, where different crystal structures arise from different conformations of the molecule. researchgate.net While no specific studies on the polymorphism of this compound have been reported, it is plausible that this compound could also exhibit polymorphic behavior due to the flexibility of the amide group and the potential for different hydrogen bonding arrangements.
Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in a stoichiometric ratio, is another avenue for modifying the physical properties of a compound. The ability of benzamides to form cocrystals with various co-formers, particularly carboxylic acids, has been explored. researchgate.netresearchgate.net These studies have shown that the formation of cocrystals is highly dependent on the electronic nature of the substituents on the benzamide and the co-former. Given the hydrogen bonding capabilities of this compound, it is a viable candidate for cocrystallization studies, which could lead to new solid forms with tailored properties. Research on the cocrystallization of theophylline (B1681296) with benzamide has identified different polymorphic forms of the resulting cocrystal, highlighting the complexity and potential of these systems. uea.ac.uk
Structure-Property Relationships from Solid-State Data
The detailed structural information obtained from crystallographic studies is invaluable for establishing structure-property relationships. For example, the strength and dimensionality of the hydrogen bonding network can significantly impact a compound's melting point, solubility, and mechanical properties. The presence of specific intermolecular interactions can also influence a material's optical and electronic properties. While a definitive structure-property relationship for this compound cannot be established without its crystal structure, it is anticipated that the interplay of hydrogen bonding, potential halogen bonding, and π-π stacking would be the primary determinants of its solid-state characteristics.
Structure Activity Relationship Sar Studies of 3 Bromo 4 Hydroxybenzamide Derivatives
Systematic Modification of the 3-Bromo-4-hydroxybenzamide Scaffold
The this compound core structure presents several opportunities for systematic chemical modification. These include altering the substituents on the aromatic ring, as well as modifying the hydroxyl and amide functional groups. Such changes can profoundly impact the molecule's physicochemical properties and, consequently, its interaction with biological targets.
Substituent Effects on Biological Profiles (e.g., Halogen Position/Number, Hydroxyl/Amide Modifications)
The nature, position, and number of substituents on the this compound scaffold are critical determinants of its biological activity. The interplay between the bromo and hydroxyl groups, in particular, is a key area of investigation.
The presence of a bromine atom and a hydroxyl group on a benzaldehyde (B42025) ring is considered crucial for its biological action. The bromine atom can participate in halogen bonding, which can influence the compound's binding specificity and affinity for molecular targets. Studies on related salicylanilides have demonstrated that the position of halogen substitution significantly impacts antibacterial activity. For instance, in a series of N-(halophenyl)-2-hydroxy-benzamide derivatives, compounds with a chloro-substitution on the aniline (B41778) ring exhibited notable antibacterial activity against Gram-positive bacteria. nih.gov
The introduction of additional halogen atoms can also modulate activity. For example, fluorinated benzamide (B126) derivatives have been shown to exhibit increased binding affinity to certain targets, a phenomenon attributed to the unique electronic properties of fluorine. acs.org
Table 1: Impact of Substituent Modifications on the Biological Activity of Benzamide Derivatives
| Scaffold/Derivative | Modification | Observed Biological Effect | Reference |
|---|---|---|---|
| N-(2-chlorophenyl)-2-hydroxybenzamide | Chloro-substitution on aniline ring | Good activity against Gram-positive bacteria | nih.gov |
| 3/4-bromo benzohydrazides | Conversion of carboxylic acid to hydrazide | Antimicrobial and anticancer activities | nih.gov |
| Fluorinated benzamides | Introduction of fluorine atoms | Increased binding affinity to CRBN | acs.org |
Linker Modifications and Their Impact
While specific studies on linker modifications of the this compound scaffold are not extensively documented in the provided context, general principles of medicinal chemistry suggest that altering a linker can affect several properties. For instance, changing the length of an alkyl chain linker can optimize the distance between two interacting moieties to achieve a better fit within a binding site. The introduction of heteroatoms (e.g., oxygen, nitrogen) into the linker can modify its polarity and hydrogen bonding capacity.
Ligand-Target Interaction Profiling
To understand the mechanism of action of this compound derivatives at a molecular level, it is essential to study their interactions with biological macromolecules such as enzymes and receptors. Computational techniques like molecular docking, combined with experimental binding assays, provide valuable insights into these interactions.
Molecular Docking Studies with Biological Macromolecules (Enzymes, Receptors)
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target molecule. This technique can elucidate the specific interactions that stabilize the ligand-target complex.
Docking studies of bromophenols with protein tyrosine phosphatase 1B (PTP1B), a key enzyme in the insulin (B600854) signaling pathway, have shown that these compounds can bind to both the catalytic and allosteric sites. The interactions are characterized by hydrogen bonds and halogen bonds between the bromine atom of the ligand and residues within the enzyme's binding pocket. researchgate.net Similarly, molecular docking simulations of bromophenols with the cholecystokinin (B1591339) 2 (CCK2) receptor have demonstrated strong binding through interactions with key residues such as Arg356, Asn353, and Val349. researchgate.net
In another study, nitro-substituted benzamide derivatives were docked into the active site of inducible nitric oxide synthase (iNOS). The results indicated that the binding efficiency was influenced by the number and orientation of the nitro groups, which are strong electron-withdrawing groups and can participate in specific interactions. researchgate.net
Table 2: Molecular Docking Interactions of Bromo-Substituted Ligands with Biological Targets
| Ligand Class | Target | Key Interacting Residues | Types of Interactions | Reference |
|---|---|---|---|---|
| Bromophenols | PTP1B | Not specified | Hydrogen bonds, Halogen bonds | researchgate.net |
| Bromophenols | CCK2 Receptor | Arg356, Asn353, Val349 | Not specified | researchgate.net |
| Nitro-substituted benzamides | iNOS | Not specified | Dependent on number and orientation of nitro groups | researchgate.net |
Binding Affinity and Specificity Determinants
Binding affinity, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the interaction between a ligand and its target. The specificity of a ligand refers to its ability to bind to a particular target with higher affinity than to other, often related, targets.
For benzamide-type ligands, the introduction of fluorine atoms has been shown to increase binding affinity for the protein cereblon (CRBN). In one study, a fluorinated derivative displayed a lower IC50 value compared to its non-halogenated counterpart, indicating a stronger interaction. acs.org This highlights the role of specific halogen atoms in modulating binding affinity.
Computational Approaches to SAR (QSAR, Pharmacophore Modeling)
Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling are computational tools used to correlate the chemical structure of a series of compounds with their biological activity. These methods can identify the key physicochemical and structural features that are important for activity and can be used to predict the activity of new, unsynthesized compounds.
Pharmacophore modeling involves identifying the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to be active. A 3D-QSAR study on p-hydroxybenzohydrazide derivatives as anti-E. coli agents generated a pharmacophore hypothesis consisting of one hydrogen bond acceptor and five aromatic rings (AHRRRR). This model was able to predict the activity of the compounds with good accuracy. chalcogen.ro
Table 3: QSAR and Pharmacophore Modeling of Related Benzamide Derivatives
| Compound Series | Computational Method | Key Findings/Descriptors | Reference |
|---|---|---|---|
| 3/4-bromo benzohydrazides | QSAR | Antimicrobial activity correlated with total energy, valence zero order molecular connectivity index, and Wiener index. | nih.gov |
| p-hydroxybenzohydrazides | 3D-QSAR/Pharmacophore Modeling | A pharmacophore hypothesis (AHRRRR) was developed to explain anti-E. coli activity. | chalcogen.ro |
Biochemical and Molecular Mechanism of Action Research
Investigation of Enzyme Inhibition Profiles
A thorough review of scientific literature and chemical databases was conducted to ascertain the enzyme inhibition profile of 3-Bromo-4-hydroxybenzamide. The investigation focused on several key enzyme targets known to be relevant in drug discovery and molecular biology.
Kinetic Characterization of Enzyme Inhibition
Consistent with the lack of data on direct enzyme targets, there is no information available in the scientific literature regarding the kinetic characterization of enzyme inhibition by this compound. Studies determining parameters such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) have not been published for this compound in relation to the aforementioned enzymes.
Allosteric Modulation Studies
There is no evidence in published research to suggest that this compound functions as an allosteric modulator. Allosteric modulation involves binding to a site on an enzyme distinct from the active site, and studies identifying or exploring such a mechanism for this specific compound are absent from the current body of scientific literature.
Modulation of Biochemical Pathways
While direct interactions with specific enzymes are not documented, the compound's context as a metabolite provides some information on its potential relevance to biochemical pathways.
Impact on Signal Transduction Cascades
No dedicated studies investigating the impact of this compound on specific signal transduction cascades have been found. Therefore, its effects on cellular signaling pathways remain uncharacterized.
Interference with Metabolic Pathways
The most definitive role identified for this compound is as an environmental transformation product, or metabolite, of the herbicide Bromoxynil (B128292). nih.gov Bromoxynil itself is known to act as a potent uncoupler of mitochondrial oxidative phosphorylation. nih.gov The degradation of Bromoxynil in the environment leads to the formation of several products, including this compound. nih.gov However, the specific biological activities or potential interference with metabolic pathways of this metabolite have not been a subject of detailed study.
Receptor Interaction Studies
There is a significant gap in the scientific literature regarding the direct interaction of this compound with specific biological receptors.
Agonist/Antagonist Activity at Specific Receptors
No specific studies detailing the agonist or antagonist activities of this compound at any particular receptor have been identified. Research has, however, explored derivatives of this compound. For instance, N-methyl-N-[2-(N',N'-dimethylamino)cyclohexyl]-3-bromo-4-hydroxybenzamide has been synthesized and noted for its analgesic properties, suggesting that the broader chemical scaffold may have the potential to interact with receptors involved in pain pathways. google.comgoogle.com However, the activity of the derivative cannot be directly attributed to the parent compound.
Receptor Binding Assays
Consistent with the lack of data on agonist or antagonist activity, there are no published receptor binding assays that have utilized this compound as the ligand of interest. Such assays are crucial for determining the binding affinity and selectivity of a compound for various receptors, and this information is currently unavailable for this compound itself.
Advanced Mechanistic Elucidation Techniques
Advanced techniques that could shed light on the molecular mechanisms of this compound have not been applied to this specific compound in published studies.
Target Identification and Validation Approaches
The scientific community has not yet published research focused on identifying and validating the specific molecular targets of this compound. While it has been used as a precursor in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, this does not confirm that this compound itself has activity against PDE4. googleapis.com
Proteomics and Metabolomics in Pathway Analysis
There are no available proteomics or metabolomics studies that have investigated the global changes in protein and metabolite levels in response to treatment with this compound. Such studies are essential for a comprehensive understanding of the cellular pathways affected by a compound.
Exploration of 3 Bromo 4 Hydroxybenzamide in Medicinal Chemistry Scaffolds
Design and Synthesis of Novel Pharmacologically Active Derivatives
The inherent reactivity and substitution pattern of 3-bromo-4-hydroxybenzamide make it an attractive template for generating libraries of new chemical entities. Scientists have systematically modified the core structure to investigate the structure-activity relationships (SAR) and optimize for specific biological targets.
One area of significant exploration has been the synthesis of N-substituted benzamide (B126) derivatives. For instance, a series of novel N-phenylbenzamide derivatives were synthesized and evaluated for their antiviral activity. In one study, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) demonstrated notable activity against various strains of enterovirus 71 (EV 71), with IC50 values in the low micromolar range. mdpi.com The synthesis of these compounds often involves the condensation of a substituted benzoic acid with an appropriate amine. mdpi.com
Another successful approach involves the derivatization of the benzamide moiety to form benzohydrazides. A series of 3/4-bromo-N'-(substituted benzylidene/furan-2-ylmethylene/5-oxopentylidene/3-phenylallylidene)benzohydrazides were synthesized and screened for their antimicrobial and anticancer properties. nih.gov Compound 12 from this series was identified as a potent antimicrobial agent, while compound 22 exhibited significant anticancer activity, proving more potent than the standard drugs tetrandrine (B1684364) and 5-fluorouracil (B62378) in in-vitro tests. nih.gov
Furthermore, the core structure has been utilized to create derivatives with other biological activities. For example, N-(4-bromophenyl)-4-hydroxybenzamide was synthesized as part of a study to develop novel antimicrobial agents. nanobioletters.com The general synthetic route for such compounds involves the reaction of an acid chloride with a substituted amine. nanobioletters.com
The following table summarizes the key findings for some of the pharmacologically active derivatives based on the this compound scaffold:
| Derivative Class | Example Compound | Synthesis Highlights | Pharmacological Activity | Key Findings |
| N-Phenylbenzamides | 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Condensation of 3-amino-4-methoxybenzoic acid with 4-bromoaniline | Antiviral (Anti-EV 71) | Active against multiple EV 71 strains with low micromolar IC50 values. mdpi.com |
| Benzohydrazides | 3/4-bromo-N'-(substituted benzylidene)benzohydrazides | Reaction of 3/4-bromobenzohydrazide with various aldehydes | Antimicrobial, Anticancer | Identified potent antimicrobial (compound 12 ) and anticancer (compound 22 ) agents. nih.gov |
| N-Substituted Benzamides | N-(4-bromophenyl)-4-hydroxybenzamide | Reaction of 4-hydroxybenzoyl chloride with 4-bromoaniline | Antimicrobial | Part of a library of benzamide derivatives with potential antimicrobial properties. nanobioletters.com |
Application as a Lead Compound or Intermediate in Drug Discovery
A lead compound is a chemical structure that displays pharmacological activity and serves as a starting point for the design and optimization of new drugs. numberanalytics.com The this compound framework has demonstrated its utility as a lead structure and a key intermediate in the synthesis of more complex and potent drug candidates.
A prominent example of its application as an intermediate is in the synthesis of Febuxostat, a non-purine selective inhibitor of xanthine (B1682287) oxidase used for the treatment of hyperuricemia in patients with gout. researchgate.net A crucial intermediate in the synthesis of Febuxostat is 3-bromo-4-isobutyloxyphenyl carbothioamide. researchgate.net The synthesis of this intermediate starts from 4-hydroxybenzonitrile, which undergoes bromination to introduce the bromine atom at the 3-position, followed by etherification of the hydroxyl group and subsequent conversion of the nitrile to a thioamide. researchgate.net This multi-step synthesis highlights the importance of the 3-bromo-4-hydroxy-substituted phenyl ring in building the final, pharmacologically active molecule.
The versatility of the this compound scaffold allows for its use in generating diverse chemical libraries for high-throughput screening, a common strategy in the initial phases of drug discovery to identify hit and lead compounds. The ability to readily modify the phenolic hydroxyl group and the amide functionality provides a facile route to a wide array of derivatives with potentially different physicochemical properties and biological activities.
Development of Prodrug Strategies
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions. nih.govsemanticscholar.orgump.edu.plresearchgate.net Prodrug strategies are often employed to overcome undesirable properties of a drug candidate, such as poor solubility, low bioavailability, or lack of site-specific delivery. semanticscholar.orgump.edu.plresearchgate.net
Currently, there is no specific information available in the scientific literature regarding the development of prodrug strategies for this compound itself. However, based on the functional groups present in the molecule—a phenolic hydroxyl group and a primary amide—several established prodrug approaches could theoretically be applied.
The phenolic hydroxyl group is a common site for prodrug modification. It can be converted into esters, carbonates, or ethers. These modifications can increase the lipophilicity of the molecule, potentially enhancing its absorption through biological membranes. Once absorbed, these promoieties can be cleaved by esterases or other enzymes present in the body to release the active this compound.
The primary amide functionality also offers opportunities for prodrug design. For instance, N-acyloxyalkylation or the formation of N-Mannich bases could be explored. These derivatives are designed to be stable at physiological pH but can be cleaved enzymatically or chemically to regenerate the parent amide.
The following table outlines hypothetical prodrug strategies for this compound:
| Functional Group | Prodrug Moiety | Potential Advantage | Activation Mechanism |
| Phenolic Hydroxyl | Ester (e.g., acetate, pivalate) | Increased lipophilicity, improved membrane permeability | Enzymatic cleavage by esterases |
| Phenolic Hydroxyl | Carbonate | Enhanced stability and lipophilicity | Enzymatic cleavage |
| Phenolic Hydroxyl | Ether (e.g., O-alkoxymethyl) | Modified solubility and metabolic stability | Enzymatic or pH-dependent cleavage |
| Primary Amide | N-Acyloxyalkyl | Improved absorption and solubility | Enzymatic cleavage |
| Primary Amide | N-Mannich base | Enhanced solubility and targeted delivery | Chemical or enzymatic cleavage |
While these strategies are theoretically feasible, their actual effectiveness would require extensive experimental investigation, including synthesis, in vitro stability studies, and in vivo pharmacokinetic and pharmacodynamic evaluations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Bromo-4-hydroxybenzamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : this compound can be synthesized via amidation of 3-Bromo-4-hydroxybenzoic acid (or its methyl ester derivatives) using reagents like ammonium chloride or thioacetamide under controlled conditions . For example, ester intermediates (e.g., methyl 3-bromo-4-hydroxybenzoate) can be hydrolyzed to the carboxylic acid, followed by coupling with amines. Optimization may involve adjusting reaction temperature (80–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Monitoring reaction progress via TLC or HPLC is critical to minimize side products like unreacted starting materials or over-oxidized by-products .
Q. How should researchers safely handle and store this compound to avoid degradation or hazards?
- Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the amide bond or bromine displacement. Use personal protective equipment (PPE) including nitrile gloves and fume hoods during handling, as brominated aromatic compounds may release toxic fumes upon decomposition. Waste should be neutralized with sodium bicarbonate before disposal and segregated for professional treatment .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR can confirm the presence of the hydroxy group (δ 10–12 ppm for phenolic -OH) and bromine-induced deshielding in aromatic protons .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 216.0 for CHBrNO) and fragmentation patterns .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 minutes) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is essential for determining bond angles, torsion angles, and hydrogen-bonding networks. For example, the hydroxy group’s orientation relative to the bromine substituent can influence packing motifs. High-resolution data (R-factor < 0.05) and twinning analysis (via SHELXD) are critical for resolving disorder in heavy-atom positions .
Q. What strategies mitigate conflicting spectroscopic data in brominated benzamide derivatives?
- Methodological Answer : Discrepancies in NMR or IR spectra (e.g., unexpected splitting or missing peaks) may arise from tautomerism or solvent effects. Use deuterated DMSO for NMR to stabilize the hydroxy proton, and compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations). Cross-validate with alternative techniques like XPS for bromine oxidation state confirmation .
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bromine atom acts as a directing group, facilitating regioselective Suzuki-Miyaura or Ullmann couplings. For example, palladium-catalyzed coupling with arylboronic acids at position 3 requires careful control of base (e.g., KCO) and ligand (e.g., XPhos) to avoid dehydrohalogenation. Competitive hydrolysis of the amide group can be suppressed by using anhydrous conditions .
Q. What computational methods predict the biological activity of this compound analogs?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or GPCRs) can prioritize analogs for synthesis. QSAR models trained on IC data from similar brominated benzamides (e.g., logP < 3.5 for blood-brain barrier penetration) guide structural modifications. Validate predictions with in vitro assays (e.g., enzymatic inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
